molecular formula C9H7NO6 B1602172 5-(Methoxycarbonyl)-2-nitrobenzoic Acid CAS No. 76143-33-4

5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Cat. No.: B1602172
CAS No.: 76143-33-4
M. Wt: 225.15 g/mol
InChI Key: MJSJVFTZSILELE-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-nitrobenzoic Acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid typically involves the nitration of methyl benzoate followed by esterification. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the ester group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-nitrobenzoic Acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 5-(Methoxycarbonyl)-2-aminobenzoic Acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Hydrolysis: this compound is converted to this compound.

Scientific Research Applications

5-(Methoxycarbonyl)-2-nitrobenzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitro groups. It serves as a model substrate for investigating enzymatic mechanisms.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Similar structure but with the nitro group at the meta position.

    Methyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position.

    Methyl 2-nitrobenzoate: Similar structure but with the nitro group at the ortho position.

Uniqueness

5-(Methoxycarbonyl)-2-nitrobenzoic Acid is unique due to the specific positioning of the methoxycarbonyl and nitro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nitrobenzoate derivatives.

Properties

IUPAC Name

5-methoxycarbonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-7(10(14)15)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSJVFTZSILELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565748
Record name 5-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76143-33-4
Record name 5-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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